molecular formula C20H25N3O2 B6640380 [6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone

[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone

Cat. No.: B6640380
M. Wt: 339.4 g/mol
InChI Key: RTMKCTQRJGQIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone is a complex organic compound, often referred to in the context of pharmacological and biochemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize [6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone, a common approach involves the reaction between 6-(Dimethylamino)pyridine and a derivative of pyrrolidine. The process typically involves:

  • Reagents: : Starting materials such as 6-(Dimethylamino)pyridine and 2-(2-hydroxy-2-phenylethyl)pyrrolidine.

  • Conditions: : Often conducted under inert atmospheres like nitrogen, with catalysts that might include acid or base additives, depending on the desired pathway.

Industrial Production Methods

For large-scale industrial production, similar synthetic routes are optimized for efficiency. High-pressure reactors and continuous flow systems are utilized to enhance yield and reduce reaction time. Purification processes such as crystallization and chromatography ensure the compound meets purity standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : [6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone can undergo oxidation reactions, typically leading to the formation of carbonyl-containing derivatives.

  • Reduction: : This compound can be reduced using agents like lithium aluminum hydride (LiAlH₄), yielding reduced pyrrolidine and pyridine derivatives.

  • Substitution: : The pyridine ring can participate in nucleophilic substitution reactions, often facilitated by the presence of the dimethylamino group which activates the ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Reduction: : Reagents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

  • Substitution: : Nucleophiles like halides or amines, often under basic conditions.

Major Products Formed

The primary products vary based on the specific reaction, ranging from simple hydroxyl or carbonyl derivatives to more complex multi-functional molecules.

Scientific Research Applications

[6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:

  • Chemistry: : As a reagent or intermediate in organic synthesis, facilitating the creation of new compounds.

  • Biology: : Used in studies exploring cellular mechanisms and biochemical pathways.

  • Medicine: : Investigated for potential therapeutic effects, particularly in neuropharmacology.

  • Industry: : Applied in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which [6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : It interacts with receptors or enzymes within cellular pathways.

  • Pathways Involved: : The compound may modulate neurotransmitter activity, enzyme inhibition, or receptor binding, influencing biochemical and physiological responses.

Comparison with Similar Compounds

Compared to other compounds with similar structures, [6-(Dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone stands out due to its dual functional groups:

  • Uniqueness: : The presence of both pyridinyl and pyrrolidinyl groups offers diverse reactivity and binding properties.

  • Similar Compounds: : Compounds like 3-(Dimethylamino)pyridine and [2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone share some chemical characteristics but lack the full spectrum of reactivity and application potential seen in this compound.

Conclusion

This compound is a versatile compound with significant potential across various fields of scientific research. Its unique chemical properties and reactions make it an interesting subject for further exploration in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

[6-(dimethylamino)pyridin-3-yl]-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-22(2)19-11-10-16(14-21-19)20(25)23-12-6-9-17(23)13-18(24)15-7-4-3-5-8-15/h3-5,7-8,10-11,14,17-18,24H,6,9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMKCTQRJGQIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)N2CCCC2CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.